(5Z)-5-(2-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a butoxyphenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 4-butoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the triazolothiazole core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiazoles with various functional groups.
Scientific Research Applications
(5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as cell division and protein synthesis, which is why it is being studied for its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the butoxyphenyl group contributes to its lipophilicity, affecting its biological activity and solubility.
Properties
Molecular Formula |
C21H18BrN3O2S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-16-10-8-14(9-11-16)19-23-21-25(24-19)20(26)18(28-21)13-15-6-4-5-7-17(15)22/h4-11,13H,2-3,12H2,1H3/b18-13- |
InChI Key |
JJTKLOSRKZLZEN-AQTBWJFISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Br)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2 |
Origin of Product |
United States |
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